molecular formula C16H17N3O B10847050 Benzyl-[2-(1H-indazol-4-yloxy)-ethyl]-amine

Benzyl-[2-(1H-indazol-4-yloxy)-ethyl]-amine

Cat. No.: B10847050
M. Wt: 267.33 g/mol
InChI Key: WYGBVOBBNUHWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-[2-(1H-indazol-4-yloxy)-ethyl]-amine is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-[2-(1H-indazol-4-yloxy)-ethyl]-amine typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the indazole derivative.

    Formation of the Ether Linkage: The ether linkage between the indazole and the ethylamine can be formed through nucleophilic substitution reactions, where the indazole derivative reacts with an ethylamine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl-[2-(1H-indazol-4-yloxy)-ethyl]-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Pharmacology: The compound may be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Benzyl-[2-(1H-indazol-4-yloxy)-ethyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-[2-(1H-indazol-4-yloxy)-ethyl]-amine is unique due to its specific structure, which combines the indazole core with a benzyl group and an ethylamine linkage. This unique structure may confer specific biological activities and properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-benzyl-2-(1H-indazol-4-yloxy)ethanamine

InChI

InChI=1S/C16H17N3O/c1-2-5-13(6-3-1)11-17-9-10-20-16-8-4-7-15-14(16)12-18-19-15/h1-8,12,17H,9-11H2,(H,18,19)

InChI Key

WYGBVOBBNUHWLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCOC2=CC=CC3=C2C=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.